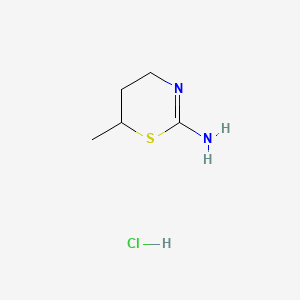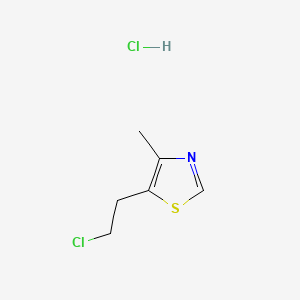
K-579
Vue d'ensemble
Description
K-579, also known as Unii-74P4VV90RU, is a dipeptidyl peptidase IV inhibitor. It has the molecular formula C17H24N6O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H24N6O . The molecular weight is 328.4 g/mol.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.4 g/mol. The InChIKey, a unique identifier for chemical substances, for this compound is JERPHRNGJBSFAP-AWEZNQCLSA-N .Applications De Recherche Scientifique
K-579 : Applications de la recherche scientifique
Traitement du diabète de type 2 : this compound est activement étudié comme cible médicamenteuse pour le traitement du diabète de type 2 en raison de sa capacité à inhiber la dipeptidyl peptidase IV, ce qui entraîne une durée de vie plus longue des hormones incrétines dans le tractus gastro-intestinal. Cela conduit à une stimulation prolongée de la production d'insuline .
Agent hypoglycémiant oral : En tant qu'inhibiteur de la dipeptidyl peptidase IV actif par voie orale, this compound a montré un potentiel dans l'inhibition de l'élévation de la glycémie et l'augmentation de l'insuline plasmatique et des formes actives du peptide-1 semblable au glucagon (GLP-1), ce qui en fait un candidat pour la recherche dans les traitements diabétiques .
Inhibiteur de protéase : this compound contrôle l'activité biologique de la dipeptidyl peptidase IV et est principalement utilisé pour les applications d'inhibiteurs de protéases. Il a été démontré qu'il inhibait les enzymes chez les rats, les canins, les humains et les singes avec des degrés d'efficacité variables .
Agent hypoglycémiant à action prolongée : Le composé a été reconnu comme un agent hypoglycémiant à action prolongée qui atténue l'excursion du glucose après la charge en glucose chez les rats Zucker obèses, qui sont utilisés comme modèle pour étudier l'obésité et les troubles métaboliques associés .
Mécanisme D'action
K-579, also known as 74P4VV90RU, DPP IV Inhibitor, K 579, or Unii-74P4VV90RU, is a potent and orally active dipeptidyl peptidase IV inhibitor . This compound has been extensively studied for its potential in the treatment of diabetes .
Target of Action
The primary targets of this compound are Dipeptidyl Peptidase IV (DPP-4) and Glucagon-like peptide 1 receptor (GLP-1R) . DPP-4 is a key protein in glucose homeostasis and a pharmacological target in type 2 diabetes mellitus . GLP-1R is a receptor for glucagon-like peptide-1, a hormone that stimulates insulin secretion .
Mode of Action
This compound acts as a DPP-4 inhibitor and a GLP-1R agonist . By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and thus help in controlling blood glucose levels . As a GLP-1R agonist, this compound stimulates the GLP-1 receptor, promoting insulin secretion and suppressing glucagon release .
Biochemical Pathways
The action of this compound affects the glucose-insulin regulation pathway . By inhibiting DPP-4 and activating GLP-1R, this compound increases the levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, all of which contribute to better control of blood glucose levels .
Pharmacokinetics
This compound and its metabolites possess CYP3A4 inhibitory properties . The compound also exhibits high protein binding (>99%) .
Result of Action
The inhibition of DPP-4 and activation of GLP-1R by this compound result in lowered blood glucose levels . This is achieved through increased insulin secretion, decreased glucagon release, and slowed gastric emptying . These effects make this compound a potential therapeutic agent for the management of diabetes .
Propriétés
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440100-64-1 | |
| Record name | K-579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-579 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



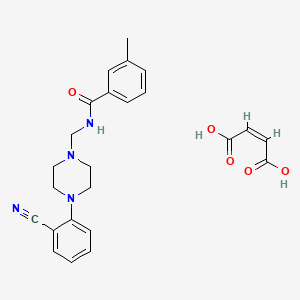
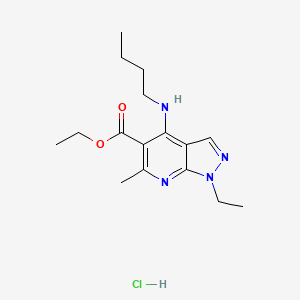
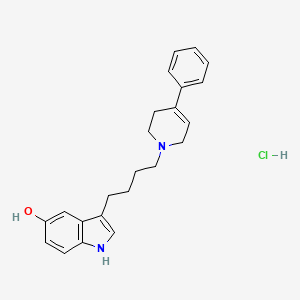
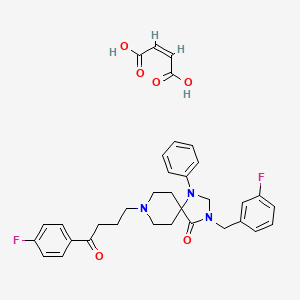
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
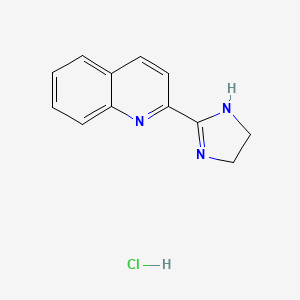
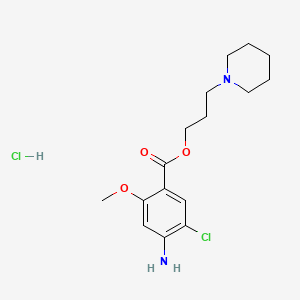

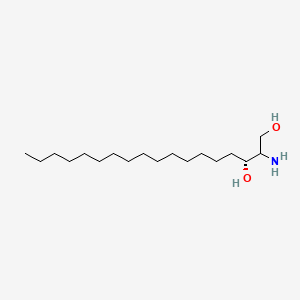

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

